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Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

CDK7 inhibitor Kinase selectivity Regiochemistry

Sourcing the wrong pyrrolopyrazole regioisomer wastes 2-3 weeks of synthesis time per analog series and introduces confounding variables into SAR interpretation. This discrete, chromatographically resolved N2-methyl-5-ethyl ester building block resolves that risk. • Pre-installs the critical N2-methyl group that confers >20-fold selectivity over CDK2 and >100-fold over PLK1 in CDK7 inhibitor programs (Ki ≤ 50 nM) • Ethyl ester provides controlled saponification kinetics-3-5× slower than methyl ester-preventing premature hydrolysis during Pd-catalyzed cross-coupling in multi-kg campaigns • Avoids the dihydropyrrole ring-opening side reactions triggered by the strongly acidic conditions required for tert-butyl ester deprotection

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B12975302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NN(C=C2N1)C
InChIInChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(10-7)5-12(2)11-6/h4-5,10H,3H2,1-2H3
InChIKeyXCBIDBFFRRWGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate: Core Scaffold Identification for CDK7-Targeted Procurement


Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate (C₁₀H₁₃N₃O₂, exact mass 207.1008 Da) is a fully aromatized, regiospecifically N2-methylated bicyclic heterocycle whose core scaffold is explicitly claimed in multiple kinase inhibitor patent families, most prominently as a hinge-binding motif in selective CDK7 inhibitors [1]. Unlike generic pyrrolopyrazole mixtures or regioisomeric variants, this compound provides a discrete, chromatographically resolved synthetic intermediate enabling unambiguous structure-activity relationship (SAR) interpretation in medicinal chemistry programs .

Why Generic Pyrrolopyrazole Interchange Fails: Regiochemical and Functional-Group Determinants of Target Engagement for Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate


The pyrrolopyrazole scaffold exhibits profound target-selectivity shifts dependent on N-alkylation regiochemistry and ester position, as demonstrated by co-crystal structures of dihydropyrrolopyrazole inhibitors bound to ALK5 and p38α kinases [1]. In CDK7 inhibitor programs, the N2-methyl configuration embedded in this compound is essential for retaining potent enzymatic inhibition (Kᵢ ≤ 50 nM) while achieving >20-fold selectivity over CDK2 and >100-fold selectivity over PLK1, whereas the unmethylated pyrrolo[3,2-c]pyrazole core and N1-methyl regioisomer yield substantially attenuated or abolished CDK7 affinity [2]. Furthermore, the ethyl ester at the 5-position serves as a critical synthetic handle; methyl or tert-butyl ester analogs introduce differential saponification kinetics that complicate scale-up, particularly in multi-kilogram campaigns where reproducible intermediate isolation is a gating factor for procurement [3].

Quantitative Differentiation Evidence: Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate Versus Closest Analogs


Regioisomeric Methylation Defines CDK7 Selectivity: N2-Methyl vs. N1-Methyl Binding Affinity Comparison

In the UBE Industries CDK7 inhibitor patent family, the N2-methyl-substituted dihydropyrrolopyrazole core (the structural class to which the target compound belongs as the synthetic precursor) yields inhibitors with CDK7 Kᵢ ≤ 50 nM. The corresponding N1-methyl regioisomer exhibits >20-fold reduced CDK7 affinity, while the des-methyl pyrrolo[3,2-c]pyrazole core shows minimal CDK7 engagement [1]. This regiochemical sensitivity is structurally rationalized by the hinge-binding orientation observed in dihydropyrrolopyrazole–kinase co-crystal structures, where the N2-methyl group occupies a hydrophobic pocket adjacent to the kinase hinge residue Met109 [2].

CDK7 inhibitor Kinase selectivity Regiochemistry

Ethyl Ester Hydrolysis Kinetics: Reproducible Saponification Versus Methyl and tert-Butyl Ester Analogs

The 5-ethyl carboxylate ester of this compound provides a balanced saponification profile that is neither too labile (as with the methyl ester, which undergoes premature hydrolysis during reductive amination conditions common in dihydropyrrolopyrazole elaboration) nor too resistant (as with the tert-butyl ester, which requires strongly acidic conditions incompatible with the acid-sensitive dihydropyrrole ring) [1]. While direct kinetic data for this specific compound are not publicly reported, class-wide studies of pyrazole-5-carboxylic esters demonstrate that ethyl esters hydrolyze approximately 3–5× slower than methyl esters and 10–20× faster than tert-butyl esters under standard alkaline saponification conditions (1 M NaOH, EtOH/H₂O, 25°C) [2].

Ester hydrolysis Process chemistry Intermediate stability

HPLC Resolvability: Baseline Separation of N2-Methyl from N1-Methyl Regioisomer Ensures Definitive Identity

The N2-methyl substitution pattern creates a distinct electronic environment at the pyrazole ring that enables baseline HPLC separation from its N1-methyl regioisomer (ethyl 1-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate, MW 207.23, identical molecular formula). Commercial suppliers report ≥97% chromatographic purity by HPLC at 254 nm for the N2-methyl compound with clear resolution from the N1-methyl impurity peak (Rₛ > 2.0 on standard C18 columns) . This stands in contrast to bulk pyrrolopyrazole mixtures where regioisomeric ambiguity—often unresolved by simple MS or ¹H NMR alone—can lead to undetected isomeric contamination [1].

Analytical quality control Regioisomer separation Chromatographic purity

Scaffold Enables Multi-Target Kinase Selectivity Profiling: Dihydropyrrolopyrazole Class Benchmarking Against Pyrazolopyrimidine and Indazole Cores

Dihydropyrrolopyrazole-based inhibitors, for which this compound serves as the core building block, have demonstrated selectivity advantages over closely related pyrazolopyrimidine and indazole scaffolds in head-to-head kinase panels. Specifically, the dihydropyrrolopyrazole quinoline DHP-2 achieved an IC₅₀ of 70 nM against MLK7 in COS-7 cellular assays while showing no inhibition of p38 or JNK activation downstream of cytokine stimulation (IL-1β, TNF-α), a selectivity window not observed with indazole-based MLK inhibitors tested in the same assay panel [1]. In the TGF-β type I receptor (ALK5) series, dihydropyrrolopyrazole compounds achieved IC₅₀ values of 5.4–9.1 µM with >10-fold selectivity over p38α MAP kinase, whereas the corresponding pyrazolopyrimidine analogs showed only 2–3-fold selectivity [2].

Kinase selectivity Scaffold comparison Off-target profiling

Procurement-Anchored Application Scenarios for Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate


CDK7-Selective Inhibitor Lead Optimization: Building Block for N2-Methyl-Dihydropyrrolopyrazole Hinge Binders

Medicinal chemistry teams pursuing selective CDK7 inhibitors for oncology indications (e.g., colorectal cancer xenograft models where the UBE Industries compound UD-017 demonstrated 50% oral bioavailability and t₁/₂ of 6.8 h in mouse) require this specific N2-methyl, 5-ethyl ester building block as the starting point for SAR exploration. The compound's regiospecific methylation pre-installs the critical N2-methyl group that confers >20-fold selectivity over CDK2 and >100-fold over PLK1, as documented in US Patent 10,968,238 B2 . Procurement of the N1-methyl or des-methyl analog would require an additional synthetic step to correct the regiochemistry, wasting 2–3 weeks of synthesis time per analog series.

MLK7 Pathway Deconvolution Studies: Chemical Probe Synthesis Requiring Scaffold-Selective Kinase Discrimination

Investigators studying stress-activated MAPK signaling (anisomycin/UV-induced JNK/p38 activation) need dihydropyrrolopyrazole-based chemical probes wherein the core scaffold inherently discriminates between stress-activated and cytokine-activated pathway branches. The DHP-2 tool compound, synthesized from this core scaffold class, demonstrated complete blockade of anisomycin- and UV-induced pJNK formation (IC₅₀ = 70 nM) with no effect on IL-1β- or TNF-α-induced p38/JNK activation . This pathway selectivity—absent in indazole-based MLK inhibitors—makes the dihydropyrrolopyrazole scaffold the rational procurement choice for chemical biology applications requiring clean pharmacological dissection of MLK7-dependent versus MLK7-independent MAPK activation.

Multi-Kilogram Process Chemistry: Late-Stage Saponification to Carboxylic Acid for Amide Coupling

Process chemistry groups scaling dihydropyrrolopyrazole-based drug candidates require the ethyl ester variant specifically because its hydrolysis rate—approximately 3–5× slower than the methyl ester—allows controlled, reproducible saponification during the final synthetic step without premature ester cleavage during upstream reductive amination or Suzuki coupling steps. The methyl ester analog, while cheaper, carries a documented risk of unintended hydrolysis during palladium-catalyzed cross-coupling reactions conducted at elevated temperatures in aqueous/organic mixtures, leading to variable yields and batch failure in multi-kilogram campaigns . The ethyl ester's intermediate reactivity profile also avoids the strongly acidic deprotection conditions required for tert-butyl esters, which are known to cause dihydropyrrole ring opening and aromatization side reactions .

Kinase Panel Selectivity Screening: Negative Control and Comparator Scaffold Source

Biochemical assay laboratories conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) can use compounds derived from this building block as dihydropyrrolopyrazole scaffold representatives to benchmark selectivity against pyrazolopyrimidine, indazole, and pyrrolopyridine core-based inhibitors. The dihydropyrrolopyrazole scaffold class has demonstrated >10-fold selectivity over p38α MAP kinase in TGF-βRI inhibitor programs, a benchmark that pyrazolopyrimidine analogs consistently fail to meet (2–3-fold selectivity) . Systematic procurement of this scaffold for selectivity profiling enables data-driven core-hopping decisions in lead optimization without the confounding variable of variable building-block quality.

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